1-Hydroxyfluoren-9-one

Catalog No.
S1532942
CAS No.
6344-60-1
M.F
C13H8O2
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxyfluoren-9-one

CAS Number

6344-60-1

Product Name

1-Hydroxyfluoren-9-one

IUPAC Name

1-hydroxyfluoren-9-one

Molecular Formula

C13H8O2

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H

InChI Key

QUUNMPSDKIURJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O

Photocatalytic Hydrogen Evolution

Specific Scientific Field: This application falls under the field of Chemical Engineering and Material Science.

Summary of the Application: 1-Hydroxy-9-fluorenone is used in the design and synthesis of a series of donor–acceptor conjugated microporous polymers (CMPs) for photocatalytic hydrogen evolution from water .

Methods of Application or Experimental Procedures: The CMPs are synthesized using tetraphenylethylene (TPE) and 9-fluorenone (F) as the donor and the acceptor, respectively . The CMPs exhibited tunable bandgaps and photocatalytic hydrogen evolution from water .

Results or Outcomes: The donor–acceptor CMPs exhibited intramolecular charge-transfer (ICT) absorption in the visible region (lmax=480 nm) and their bandgap was finely tuned from 2.8 to 2.1 eV by increasing the 9-fluorenone content . Among all the polymers, F0.5CMP with an optimum bandgap (2.3 eV) showed the highest H2 evolution under visible-light irradiation .

Biodegradation of Fluorene

Specific Scientific Field: This application falls under the field of Environmental Science and Microbiology.

Summary of the Application: 1-Hydroxy-9-fluorenone is involved in the biodegradation of fluorene, a harmful organic toxicant, by the Pseudomonas sp. SMT-1 strain .

Methods of Application or Experimental Procedures: The catabolic intermediates were identified from resting cell reactions of the SMT-1 strain as well as the involved catabolic pathway of fluorene . The fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain was expressed, purified, and characterized .

Results or Outcomes: Based on liquid chromatography mass spectrometry analysis, the identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid . The apparent Km and Vmax values were 25.99 µM min −1 and 0.77 U mg −1, respectively . The enzyme was most active at pH 7.5 and 25 °C in Tris–HCl buffer .

Synthesis of Rotary Molecular Motors

Specific Scientific Field: This application falls under the field of Organic Chemistry and Material Science.

Summary of the Application: 1-Hydroxy-9-fluorenone is used in the synthesis of second-generation light-driven rotary molecular motors .

Methods of Application or Experimental Procedures: The synthesis involves a one-pot reaction where 1-Hydroxy-9-fluorenone undergoes O-methylation .

Results or Outcomes: The resulting rotary molecular motors can be used in nanoscale devices for various applications, including data storage and molecular machines .

Synthesis of Isoindole Derivatives

Specific Scientific Field: This application falls under the field of Medicinal Chemistry.

Summary of the Application: 1-Hydroxy-9-fluorenone is used as a reagent in the synthesis of 2,3-dihydro-1H-isoindole derivatives.

Methods of Application or Experimental Procedures: The synthesis involves a chemical reaction where 1-Hydroxy-9-fluorenone reacts with other reagents to form the isoindole derivatives.

Results or Outcomes: Isoindole derivatives have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis of Aryl Substituted Aurones

Specific Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: 1-Hydroxy-9-fluorenone is used in the one-pot synthesis of aryl substituted aurones .

1-Hydroxyfluoren-9-one has the molecular formula C₁₃H₈O₂ and a molecular weight of approximately 204.19 g/mol. It is structurally related to fluorenone, with the hydroxy group positioned at the first carbon adjacent to the carbonyl group at position nine of the fluorene backbone. The compound typically appears as a white to pale yellow solid at room temperature and is soluble in organic solvents such as ethanol and acetone .

As 1-HF-9 is an intermediate, there's no established mechanism of action for it in biological systems. Its significance lies in its role as a precursor to Fluoren-1-ol, which might have specific interactions within metabolic pathways.

  • Potential irritation: The hydroxyl group might cause skin or eye irritation upon contact [].
  • Dust inhalation: Inhalation of dust particles can irritate the respiratory tract [].
  • Flammability: Organic compounds with aromatic rings can be combustible. However, specific flammability data for 1-HF-9 is unavailable.
, including:

  • Oxidation: The hydroxy group can be oxidized to form 9-fluorenone, which is a common transformation in organic synthesis.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles .
  • Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones to form larger organic molecules.

Research indicates that 1-hydroxyfluoren-9-one exhibits biological activity, particularly as an insecticide and algaecide. It has shown toxicity to aquatic organisms, including algae and crustaceans, suggesting its potential environmental impact . Additionally, preliminary studies indicate that it may have eugeroic properties (promoting wakefulness), although further research is required to fully understand its mechanism of action and efficacy compared to other compounds like modafinil .

1-Hydroxyfluoren-9-one can be synthesized through several methods:

  • Photosensitized Oxygenation: This method involves the photosensitized reaction of fluorenylidene derivatives in methanol, leading to the formation of hydroxy ketones, including 1-hydroxyfluoren-9-one .
  • Reduction of Fluorenone: The reduction of 9-fluorenone using reducing agents such as lithium aluminum hydride or sodium borohydride can yield 1-hydroxyfluoren-9-one.
  • Direct Hydroxylation: Hydroxylation of fluorenone derivatives under specific conditions can also produce this compound.

The applications of 1-hydroxyfluoren-9-one span several fields:

  • Chemical Research: It serves as a model substrate in studies involving microsomal metabolism of alcohols and carbonyl compounds .
  • Agricultural Chemistry: Due to its insecticidal properties, it has potential applications in pest control.
  • Material Science: Its unique structural properties make it a candidate for developing new materials with specific optical or electronic characteristics.

Interaction studies involving 1-hydroxyfluoren-9-one have focused on its metabolic pathways and biological effects. It has been studied as a potential dopamine reuptake inhibitor, although its potency is lower than that of modafinil. Its interactions with cytochrome P450 enzymes have also been examined, revealing that it does not significantly affect these pathways compared to related compounds .

Several compounds are structurally similar to 1-hydroxyfluoren-9-one, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
FluorenoneKetone functional group at position 9Common precursor for synthesizing hydroxy derivatives
9-HydroxyfluoreneHydroxyl group at position 9 without a ketoneExhibits different biological activities
9-FluorenolAlcohol derivative without a ketoneKnown for its use as an insecticide
2-HydroxyflavoneFlavonoid structure with hydroxyl groupsExhibits antioxidant properties

The uniqueness of 1-hydroxyfluoren-9-one lies in its dual functional groups—both hydroxy and keto—which enable diverse chemical reactivity not fully present in its analogs. This positions it as a versatile compound in both synthetic chemistry and biological applications.

XLogP3

3.8

Other CAS

6344-60-1

Wikipedia

1-Hydroxyfluoren-9-one

Dates

Modify: 2023-08-15
Zhao et al. Chemical genetic interrogation of natural variation uncovers a molecule that is glyco-activated Nature Chemical Biology, doi: 10.1038/NChemBio.2007.32, published online 23 September 2007. http://www.nature.com/naturechemicalbiology

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